Chemoselective Direct Amidation of Carboxylic Acids to Weinreb Amides Without Racemization
This compound enables direct conversion of carboxylic acids to Weinreb amides with high chemoselectivity, a transformation that is problematic with CDI-based protocols requiring pre-activation steps and with TBTU/HATU reagents that necessitate stoichiometric bases and generate complex purification burdens [1]. The imidazole urea moiety (WImC) reacts chemoselectively with carboxylic acids in the presence of amine nucleophiles to yield Weinreb amides, even for sterically hindered substrates, whereas CDI alone yields unselective mixtures or requires multi-step sequences [2].
| Evidence Dimension | Chemoselectivity and functional group tolerance |
|---|---|
| Target Compound Data | Direct conversion of diverse carboxylic acids to Weinreb amides; compatible with sterically hindered substrates [1] |
| Comparator Or Baseline | CDI requires pre-activation followed by N,O-dimethylhydroxylamine addition; TBTU/HATU require stoichiometric bases and generate byproducts requiring chromatography [2] |
| Quantified Difference | Not numerically quantified; differentiation is qualitative (operational simplicity, byproduct profile) |
| Conditions | Carboxylic acid + WImC + N,O-dimethylhydroxylamine; polar solvents, elevated temperatures |
Why This Matters
Enables one-step amidation without racemization of epimerizable stereocenters, a critical advantage for peptide and natural product synthesis where CDI or uranium reagents may cause partial epimerization.
- [1] Heller, S. T.; Sarpong, R. Org. Lett. 2010, 12, 4572-4575. View Source
- [2] Shivashimpi, G. M. et al. ARKIVOC 2016, (iii), 88-104. View Source
